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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 10-
Nonadecanone (CAS No. 504-57-4), a long-chain aliphatic ketone. The information presented

is intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. This document summarizes key data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering

insights into the structural characterization of this compound.

Spectroscopic Data Summary
The following tables provide a consolidated view of the available spectroscopic data for 10-
Nonadecanone, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data
Characteristic Absorption Wavenumber (cm⁻¹) Functional Group

C=O Stretch ~1715 Ketone

C-H Stretch (Aliphatic) ~2850-2960 Alkyl Chain

C-H Bend (Aliphatic) ~1375 and ~1465 Alkyl Chain

Note: Specific peak values can be found in the referenced spectra databases.
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Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Carbon Atom Position Predicted Chemical Shift (ppm)

C-10 (C=O) ~211

C-9, C-11 ~43

C-8, C-12 ~24

C-2 to C-7, C-13 to C-18 ~23-32

C-1, C-19 ~14

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

The data is compiled from publicly available spectra.[1]

Table 3: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Proton
Environment

Predicted Chemical
Shift (ppm)

Multiplicity Integration

-CH₂- (adjacent to

C=O; H-9, H-11)
~2.4 Triplet 4H

-CH₂- (alkyl chain) ~1.2-1.6 Multiplet 28H

-CH₃ (terminal) ~0.9 Triplet 6H

Note: Predicted values are based on standard chemical shift ranges for aliphatic ketones.

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity Proposed Fragment

282 Low [M]⁺ (Molecular Ion)

155 High
[CH₃(CH₂)₈CO]⁺ or

[CH₃(CH₂)₇CH₂]⁺

71 High [CH₃(CH₂)₃CH₂]⁺

43 High [CH₃CH₂CH₂]⁺

Note: Fragmentation patterns are based on typical alpha-cleavage for aliphatic ketones. The

listed m/z values of 43, 71, and 155 represent major peaks observed in the GC-MS data

available through PubChem.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of long-chain aliphatic

ketones.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: For solid samples like 10-Nonadecanone, the Attenuated Total

Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the

ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount

of the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent

disk. For analysis from a melt, the sample is heated above its melting point and placed as a

thin film between two salt plates (e.g., NaCl or KBr).[1]

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of 10-Nonadecanone is dissolved in about 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to

a 5 mm NMR tube.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced

to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify

the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220

ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a

longer acquisition time are generally required compared to ¹H NMR.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is utilized.

Sample Preparation: A dilute solution of 10-Nonadecanone is prepared in a volatile organic

solvent (e.g., hexane or ethyl acetate).

Ionization: Electron Ionization (EI) is a common method for this type of compound. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

detected ion.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 10-Nonadecanone.
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Caption: General workflow for spectroscopic analysis of 10-Nonadecanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 10-Nonadecanone | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 10-Nonadecanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346682#spectroscopic-data-for-10-nonadecanone-
ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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